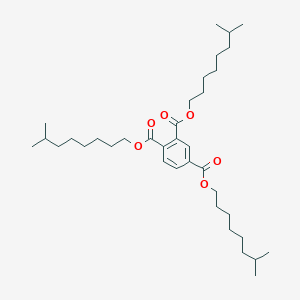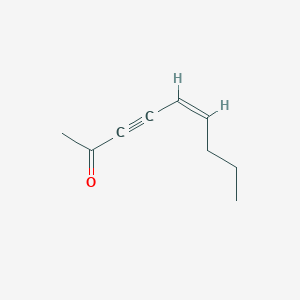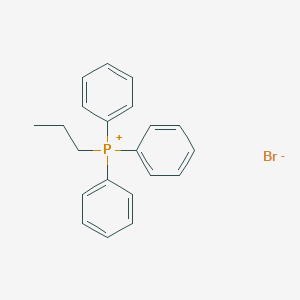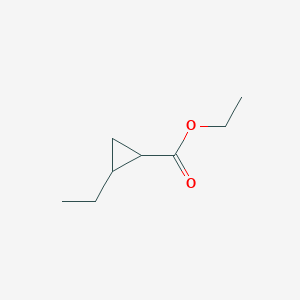
Trimellitate de triisononyle
Vue d'ensemble
Description
Triisononyl trimellitate is a high-performance plasticizer known for its excellent resistance to high temperatures and low volatility. It is widely used in the production of flexible polyvinyl chloride (PVC) products, especially those requiring high-temperature stability and low migration tendencies. This compound is an ester derived from trimellitic acid and isononyl alcohol, making it a valuable component in various industrial applications.
Applications De Recherche Scientifique
Triisononyl trimellitate is extensively used in scientific research and industrial applications :
Chemistry: As a plasticizer in the production of flexible PVC, enhancing its flexibility and durability.
Biology: Used in the formulation of medical devices and tubing due to its biocompatibility and low toxicity.
Medicine: Incorporated in drug delivery systems and medical packaging materials.
Industry: Widely used in automotive interiors, electrical cables, and high-temperature applications due to its excellent thermal stability and low volatility.
Mécanisme D'action
Target of Action
Triisononyl Trimellitate (TINTM) is primarily used as a plasticizer in the manufacturing of flexible Polyvinyl Chloride (PVC) products . Its primary targets are the polymer chains of PVC. The molecules of TINTM sandwich themselves between PVC’s polymer chains, making the originally tightly packed, rigid structure moveable .
Mode of Action
TINTM acts like a molecular lubricant, allowing the polymer chains of PVC to slide past each other . This interaction increases the flexibility of the PVC, enhancing its processibility and use in various applications.
Pharmacokinetics
In terms of its physical and chemical properties, tintm is known to have a low water solubility (54ng/L at 20℃) and a high boiling point (3498℃ at 101 325 Pa), indicating its stability and low volatility .
Result of Action
The primary result of TINTM’s action is the increased flexibility and cold resistance of PVC products . This makes PVC more adaptable for various applications, including automotive parts, wire and cable insulation, and other conducting applications .
Action Environment
The efficacy and stability of TINTM are influenced by environmental factors such as temperature and the presence of other chemicals. For instance, TINTM exhibits superior temperature resistance, making it an ideal plasticizer for high-temperature applications . Furthermore, TINTM is resistant to extraction and migration, enhancing its stability in various environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of triisononyl trimellitate involves the esterification of trimellitic acid anhydride with isononyl alcohol. The process typically follows these steps :
Reactants: Trimellitic acid anhydride and isononyl alcohol are used in a mole ratio of 1:3.5-1:4.5.
Catalyst and Additives: Activated carbon (0.1-0.3% of the weight of trimellitic acid anhydride) and a catalyst (0.05-0.2% of the weight of trimellitic acid anhydride) are added.
Reaction Conditions: The mixture is stirred and heated to 185-195°C. The temperature is then raised to 185-245°C and maintained for 3-4 hours.
Dealcoholization: Negative pressure dealcoholization is carried out until no return liquid exists.
Neutralization: Sodium hydroxide solution (10-15% concentration) is added to control the acid value below 0.07 mgKOH/g.
Refining: Water is introduced as an entrainer for dealcoholization refining. The temperature is lowered to 150°C, and dried atlapulgite (0.07-0.2% of the total mass) is added, mixed, and filtered.
Industrial Production Methods
Industrial production of triisononyl trimellitate follows similar steps but on a larger scale. The process is optimized for efficiency, product quality, and environmental considerations. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Triisononyl trimellitate primarily undergoes esterification and hydrolysis reactions. It is resistant to oxidation and reduction under normal conditions due to its stable ester structure.
Common Reagents and Conditions
Esterification: Involves trimellitic acid anhydride and isononyl alcohol, with catalysts like sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Can occur under acidic or basic conditions, leading to the formation of trimellitic acid and isononyl alcohol.
Major Products
Esterification: Produces triisononyl trimellitate.
Hydrolysis: Yields trimellitic acid and isononyl alcohol.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trioctyl trimellitate
- Trinonyl trimellitate
- Tridecyl trimellitate
Uniqueness
Triisononyl trimellitate stands out due to its superior temperature resistance and low volatility compared to other trimellitate plasticizers. It offers a unique balance of properties, including high thermal stability, low migration, and excellent compatibility with PVC .
Propriétés
IUPAC Name |
tris(7-methyloctyl) benzene-1,2,4-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O6/c1-28(2)19-13-7-10-16-24-40-34(37)31-22-23-32(35(38)41-25-17-11-8-14-20-29(3)4)33(27-31)36(39)42-26-18-12-9-15-21-30(5)6/h22-23,27-30H,7-21,24-26H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDXSCXISVYHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274203 | |
| Record name | Tris(7-methyloctyl) trimellitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
53894-23-8, 890091-51-7 | |
| Record name | Triisononyl trimellitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053894238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(7-methyloctyl) trimellitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triisononyl benzene-1,2,4-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIISONONYL TRIMELLITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T06P0GMA66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B44337.png)


![Furo[2,3-b]pyridine-2-sulfonamide](/img/structure/B44346.png)
![N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine](/img/structure/B44348.png)
![Glycine, N,N inverted exclamation marka-1,2-ethanediylbis[N-[[3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinyl]methyl]-, manganese complex](/img/structure/B44352.png)




![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)

